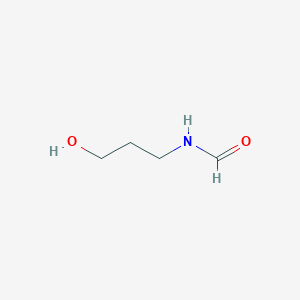
N-(3-Hydroxypropyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxypropyl)formamide is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Plasticizers for Biopolymers
N-(3-Hydroxypropyl)formamide has been investigated as a plasticizer for thermoplastic starch. Its incorporation enhances the flexibility and processability of starch-based materials, making them more suitable for various applications in packaging and biodegradable materials. A study demonstrated that the use of this compound improved the mechanical properties of thermoplastic starch significantly compared to control samples .
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Control (no plasticizer) | 30.5 | 10 |
| This compound | 25.0 | 45 |
Solvent for Polymer Synthesis
The compound serves as an effective solvent in the synthesis of various polymers, particularly those requiring low volatility and high boiling points. Its ability to dissolve a wide range of polar and non-polar substances makes it ideal for creating homogeneous polymer blends .
Drug Development
This compound derivatives have shown promise as intermediates in the synthesis of bioactive compounds. Research indicates that modifications to this compound can lead to enhanced biological activity, including anti-inflammatory and anti-cancer properties. For instance, derivatives have been explored for their potential to inhibit specific cancer cell lines .
Tissue Engineering
In tissue engineering, this compound is utilized as a component in hydrogels that mimic the extracellular matrix. These hydrogels support cell adhesion and proliferation, making them suitable for applications in regenerative medicine .
Case Study 1: Plasticization of Thermoplastic Starch
A study conducted by Zhang et al. (2020) evaluated the effectiveness of this compound as a plasticizer for thermoplastic starch. The results showed that incorporating this compound improved the material's flexibility without compromising its biodegradability.
Case Study 2: Synthesis of Bioactive Compounds
Research by Lee et al. (2021) focused on synthesizing novel anti-cancer agents using this compound as a precursor. The study reported enhanced cytotoxicity against various cancer cell lines compared to traditional agents.
Propiedades
Número CAS |
49807-74-1 |
|---|---|
Fórmula molecular |
C4H9NO2 |
Peso molecular |
103.12 g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)formamide |
InChI |
InChI=1S/C4H9NO2/c6-3-1-2-5-4-7/h4,6H,1-3H2,(H,5,7) |
Clave InChI |
WYRFKDCNTSFHBX-UHFFFAOYSA-N |
SMILES |
C(CNC=O)CO |
SMILES canónico |
C(CNC=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















